An In-depth Technical Guide to the Physicochemical Properties of trans-3-(Aminomethyl)cyclohexanol
An In-depth Technical Guide to the Physicochemical Properties of trans-3-(Aminomethyl)cyclohexanol
Foreword
trans-3-(Aminomethyl)cyclohexanol is a bifunctional alicyclic primary amino alcohol. Its structure, featuring a cyclohexane scaffold with both a hydroxyl and an aminomethyl group in a defined trans stereochemical relationship, designates it as a valuable, non-commercial building block for medicinal chemistry and materials science. The presence of two reactive sites—a primary amine and a secondary alcohol—on a rigid carbocyclic core allows for the directed synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon data from structurally related analogs and computational predictions due to the limited availability of direct experimental data for this specific, niche compound. This document is intended for researchers, scientists, and professionals in drug development who may consider this or similar scaffolds for their synthetic programs.
Molecular Identification and Structure
The fundamental identity of trans-3-(Aminomethyl)cyclohexanol lies in its unique arrangement of functional groups on the cyclohexane ring. The trans configuration indicates that the aminomethyl and hydroxyl groups are on opposite sides of the ring's plane, which has significant implications for its three-dimensional shape and reactivity.
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Chemical Name: trans-3-(Aminomethyl)cyclohexanol
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Molecular Formula (Free Base): C₇H₁₅NO
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Molecular Weight (Free Base): 129.20 g/mol
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CAS Number: A specific CAS number for trans-3-(Aminomethyl)cyclohexanol is not readily found in major chemical databases. For reference, the related isomer, trans-4-(aminomethyl)cyclohexanol hydrochloride, is registered under CAS Number 1021919-08-3.[1]
The compound is often handled in its hydrochloride salt form to improve stability and aqueous solubility.[1]
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Molecular Formula (HCl Salt): C₇H₁₆ClNO
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Molecular Weight (HCl Salt): 165.66 g/mol [2]
Chemical Structure:
Caption: 2D structures of the hydrochloride salt and free base.
Physicochemical Properties
Direct experimental data for trans-3-(Aminomethyl)cyclohexanol is scarce. The following table summarizes key physicochemical properties, which are largely based on computational predictions and data from close structural analogs like trans-4-aminocyclohexanol.[3]
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Comments |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Predicted: White to off-white crystalline solid | Based on similar amino alcohols.[3] |
| Melting Point | Predicted: < 25 °C | Predicted: > 200 °C | The melting point of the related trans-4-aminocyclohexanol HCl is 225-227 °C.[4] |
| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Decomposes upon heating | Boiling point is predicted based on structurally similar compounds. |
| Molecular Weight | 129.20 g/mol [5] | 165.66 g/mol [2] | |
| pKa (Amino Group) | Predicted: ~10.5 | Not Applicable | Typical for a primary alkylamine. |
| pKa (Hydroxyl Group) | Predicted: ~16-17 | Not Applicable | Typical for a secondary alcohol. |
| LogP | Predicted: ~0.3 - 0.8 | Predicted: < 0 | The hydrochloride salt is significantly more hydrophilic. |
Solubility and Stability
The solubility and stability are critical parameters for the application of this compound in synthetic and biological settings.
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Solubility (Free Base):
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Water: Moderately soluble due to the presence of polar hydroxyl and amino groups capable of hydrogen bonding.
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Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be highly soluble.
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Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be soluble.
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Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.
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Solubility (Hydrochloride Salt):
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The hydrochloride salt form significantly enhances aqueous solubility, making it the preferred form for use in biological assays or aqueous reactions.[1] It is expected to be highly soluble in water and methanol, with limited solubility in less polar solvents.
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Stability:
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The compound is expected to be stable under standard laboratory conditions (room temperature, ambient atmosphere).
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As a primary amine, the free base can react with atmospheric carbon dioxide over time to form the corresponding carbamate. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation.
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The hydrochloride salt is generally more stable and less susceptible to degradation from atmospheric CO₂.
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Predicted Spectroscopic Data
While experimental spectra for trans-3-(Aminomethyl)cyclohexanol are not publicly available, its spectral characteristics can be reliably predicted based on its functional groups and the known spectra of related compounds.[6][7][8][9]
¹H NMR Spectroscopy
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δ 3.5 - 4.0 ppm (m, 1H): The proton attached to the carbon bearing the hydroxyl group (CH-OH).
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δ 2.5 - 2.8 ppm (m, 2H): The methylene protons of the aminomethyl group (-CH₂-NH₂).
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δ 1.0 - 2.2 ppm (m, ~12H): A complex series of overlapping multiplets corresponding to the nine protons on the cyclohexane ring and the two protons of the primary amine (-NH₂). The -OH proton signal is also expected in this region and is often broad. The exact chemical shifts and coupling constants would depend on the solvent and the preferred chair conformation of the ring.
¹³C NMR Spectroscopy
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δ 68 - 72 ppm: The carbon atom attached to the hydroxyl group (C-OH).
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δ 45 - 50 ppm: The methylene carbon of the aminomethyl group (-CH₂-NH₂).
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δ 30 - 45 ppm: The remaining five carbon atoms of the cyclohexane ring. The carbon atom at the 3-position will be slightly downfield due to the aminomethyl substituent.
Infrared (IR) Spectroscopy
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3200-3600 cm⁻¹ (broad): A strong, broad band characteristic of O-H and N-H stretching, indicative of hydrogen bonding.[10]
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2840-2980 cm⁻¹ (strong): C-H stretching vibrations of the methylene groups in the cyclohexane ring.[11]
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1590-1650 cm⁻¹ (medium): N-H scissoring (bending) vibration of the primary amine.
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1050-1150 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.[10]
Mass Spectrometry (EI)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (m/z = 129.12) may be observed, though it could be weak.
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Major Fragments: Expect fragmentation patterns typical of amino alcohols, including loss of water (M-18), loss of the aminomethyl group, and cleavage of the cyclohexane ring.
Proposed Synthetic Workflow
A plausible and efficient route to synthesize trans-3-(Aminomethyl)cyclohexanol involves the stereoselective reduction of a suitable precursor. One such approach starts from trans-3-hydroxycyclohexanecarboxylic acid, which can be converted to the corresponding nitrile and subsequently reduced.
Experimental Protocol (Conceptual)
Step 1: Amide Formation from trans-3-Hydroxycyclohexanecarboxylic Acid
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Dissolve trans-3-hydroxycyclohexanecarboxylic acid in a suitable solvent like dichloromethane (DCM).
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Add a coupling agent (e.g., HOBt/EDC) and an amine source (e.g., ammonia or a protected amine).
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Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
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Work up the reaction by washing with aqueous solutions to remove byproducts, then dry and concentrate to yield the amide.
Causality: This step converts the carboxylic acid into an amide, which is a stable intermediate that can be readily reduced to the primary amine in a subsequent step.
Step 2: Reduction of the Amide to the Amine
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Dissolve the amide from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF).
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Cool the solution in an ice bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).
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Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.
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Carefully quench the reaction with water and aqueous sodium hydroxide, filter the aluminum salts, and extract the product into an organic solvent.
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Purify the crude product by column chromatography or distillation to obtain trans-3-(Aminomethyl)cyclohexanol.
Causality: LiAlH₄ is a powerful reducing agent capable of reducing the amide functional group to a primary amine without affecting the alcohol. The stereochemistry of the starting material is retained in this process.
Synthetic Workflow Diagram
Sources
- 1. trans-4-(aminomethyl)cyclohexanol hydrochloride;CAS No.:1021919-08-3 [chemshuttle.com]
- 2. trans-3-(Aminomethyl)cyclohexanol hydrochloride|BLD Pharm [bldpharm.com]
- 3. Trans-4-Amino Cyclohexanol (4-TAC) (CAS NO:27489-62-9) | Trans-4-Amino Cyclohexanol (4-TAC) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 4. trans-4-Aminocyclohexanol hydrochloride | 50910-54-8 [chemicalbook.com]
- 5. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. TRANS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE(124555-43-7) 1H NMR spectrum [chemicalbook.com]
- 7. 3-Aminocyclohexanol(6850-39-1) 1H NMR [m.chemicalbook.com]
- 8. (Aminomethyl)cyclohexane(3218-02-8) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. users.wfu.edu [users.wfu.edu]




